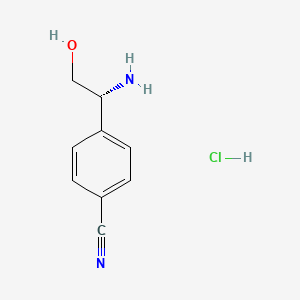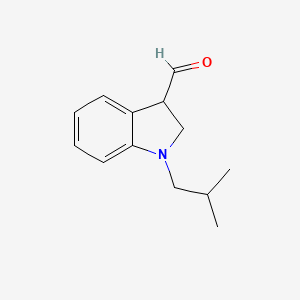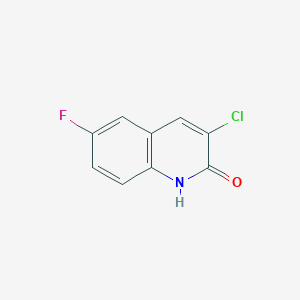![molecular formula C8H12N2O2S B11900546 3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one CAS No. 88051-80-3](/img/structure/B11900546.png)
3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[45]decan-4-one is a heterocyclic compound characterized by a spiro structure containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one typically involves a multi-step process. One common method includes the three-component condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further processed to obtain the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur-containing functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interactions between sulfur-containing compounds and biological systems.
Wirkmechanismus
The mechanism of action of 3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form strong interactions with metal ions and other biomolecules, leading to inhibition or activation of specific pathways. For example, it can inhibit enzymes involved in the synthesis of nucleic acids, thereby exerting its antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[4.5]decan-3-one: Another spiro compound with a similar structure but lacking the sulfur atom.
1-Oxa-4-azaspiro[4.5]decan-2-one: A related compound with an oxygen atom in the spiro ring.
Uniqueness
3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and biological activity compared to other spiro compounds .
Eigenschaften
CAS-Nummer |
88051-80-3 |
|---|---|
Molekularformel |
C8H12N2O2S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
3-amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C8H12N2O2S/c9-10-6(11)8(12-7(10)13)4-2-1-3-5-8/h1-5,9H2 |
InChI-Schlüssel |
QBEJWYDHKFVYQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(=O)N(C(=S)O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid](/img/structure/B11900513.png)



![Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11900528.png)



